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Compound of Interest

Compound Name:
2-(Trifluoromethoxy)phenyl

isocyanate

Cat. No.: B1297113 Get Quote

In the landscape of modern medicinal chemistry and material science, the strategic

incorporation of fluorine-containing functional groups can profoundly influence a molecule's

properties. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest. It can enhance

metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule,

which are critical attributes in drug design.[1][2] When this group is combined with a highly

reactive isocyanate (-N=C=O) handle on a phenyl ring, the resulting compound, 2-
(trifluoromethoxy)phenyl isocyanate, becomes a powerful and versatile building block.

This guide provides an in-depth examination of the core physicochemical properties of 2-
(trifluoromethoxy)phenyl isocyanate. As senior application scientists, our goal is not merely

to present data, but to provide context, explain the causality behind analytical choices, and

offer robust, field-tested protocols. This document is designed to be a self-validating resource

for researchers leveraging this reagent in the synthesis of novel pharmaceuticals, advanced

polymers, and agrochemicals.[3]

Molecular Identity and Core Properties
Accurate identification is the foundation of any chemical synthesis or analysis. 2-
(trifluoromethoxy)phenyl isocyanate is a distinct chemical entity with the identifiers and core

physical properties summarized below.

Chemical Structure
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The molecule consists of a benzene ring substituted with an isocyanate group and a

trifluoromethoxy group at the ortho position. This arrangement dictates its reactivity and steric

profile.

Caption: Chemical structure of 2-(trifluoromethoxy)phenyl isocyanate.

Identification and Key Physical Data
The following table summarizes the essential identifiers and physicochemical properties of the

compound, compiled from reliable supplier and database sources.

Property Value Source(s)

CAS Number 182500-26-1 [3][4][5]

Molecular Formula C₈H₄F₃NO₂ [3][6]

Molecular Weight 203.12 g/mol [3][6]

Appearance
Colorless to light yellow clear

liquid
[3]

Boiling Point 52-55 °C at 15 mmHg [3][5]

Density 1.35 g/mL at 25 °C [3][4]

Refractive Index (n20/D) 1.455 - 1.46 [3][4]

Purity Typically ≥95-98% (by GC) [3][4]

InChI Key
CTMGYQHKKIEXKF-

UHFFFAOYSA-N
[4][6]

SMILES FC(F)(F)Oc1ccccc1N=C=O [4]

Experimental Determination of Properties
To ensure the quality and suitability of 2-(trifluoromethoxy)phenyl isocyanate for sensitive

applications like drug synthesis, its properties must be rigorously verified. Here, we detail the

protocols and rationale for key analytical procedures.
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Purity Assessment via Gas Chromatography (GC)
Expertise & Experience: Gas chromatography is the premier method for assessing the purity of

volatile, thermally stable compounds like isocyanates. The choice of a non-polar or mid-polarity

column is critical, as it separates compounds based on boiling point, providing a clear

chromatogram where the main peak area corresponds to the product's purity. The use of a

Flame Ionization Detector (FID) is standard due to its high sensitivity to organic compounds.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical main peak with minimal

secondary peaks at a consistent retention time provides high confidence in the sample's

identity and purity. Running a known standard, if available, further validates the method.

Experimental Protocol: GC-FID for Purity Analysis

Instrument Preparation:

GC System: Agilent 7890 or equivalent, equipped with a split/splitless injector and Flame

Ionization Detector (FID).

Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.

Carrier Gas: Helium or Hydrogen, set to a constant flow of 1.5 mL/min.

Sample Preparation:

Prepare a ~1% (v/v) solution of 2-(trifluoromethoxy)phenyl isocyanate in anhydrous

dichloromethane or ethyl acetate. Causality Note: Anhydrous solvent is crucial to prevent

reaction with the isocyanate.

GC Method Parameters:

Injector Temperature: 250 °C.

Detector Temperature: 300 °C.

Oven Program:

Initial Temperature: 60 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 250 °C.

Final Hold: Hold at 250 °C for 5 minutes.

Injection Volume: 1 µL.

Split Ratio: 50:1.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area

of All Peaks) * 100. A purity of ≥98% is typical for high-grade material.[3]

Spectroscopic Identity Verification via FTIR
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable

tool for confirming the presence of key functional groups. For this molecule, the isocyanate

group (-N=C=O) provides an unmistakable, strong, and sharp absorption band. Attenuated

Total Reflectance (ATR) is the preferred technique for liquids as it requires minimal sample

preparation and avoids the use of solvents that could react with the sample.

Trustworthiness: The presence of the intense isocyanate peak is a definitive validation of the

compound's identity. Its absence would immediately indicate degradation (e.g., hydrolysis) or a

misidentified sample.

Experimental Protocol: ATR-FTIR Analysis

Instrument Preparation:

Spectrometer: Bruker Tensor 27 FT-IR or equivalent.[6]

Accessory: Diamond ATR accessory (e.g., DuraSamplIR II).[6]

Clean the ATR crystal with anhydrous isopropanol and allow it to dry completely.

Background Collection:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemimpex.com/products/46159
https://dev.spectrabase.com/spectrum/CyrkQYb9vxr
https://dev.spectrabase.com/spectrum/CyrkQYb9vxr
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


With the clean, dry crystal, collect a background spectrum (typically 32 scans at a

resolution of 4 cm⁻¹).

Sample Analysis:

Place a single drop of 2-(trifluoromethoxy)phenyl isocyanate directly onto the ATR

crystal.

Collect the sample spectrum using the same parameters as the background.

Data Interpretation:

Primary Peak of Interest: Look for a very strong, sharp absorption band around 2250-2275

cm⁻¹. This is characteristic of the asymmetric C=N=O stretch of the isocyanate group.

Other Key Regions:

~3000-3100 cm⁻¹: C-H stretches from the aromatic ring.

~1600 cm⁻¹ & ~1480 cm⁻¹: C=C stretches within the aromatic ring.

~1200-1250 cm⁻¹: C-O-C stretch associated with the trifluoromethoxy group.

~1100-1150 cm⁻¹: Strong C-F stretching vibrations.

Caption: A typical workflow for verifying the identity and purity of the reagent.

Chemical Reactivity and Stability
The utility of 2-(trifluoromethoxy)phenyl isocyanate stems directly from the predictable and

high reactivity of the isocyanate functional group.

Expertise & Experience: The carbon atom of the isocyanate group is highly electrophilic and is

readily attacked by nucleophiles. This reactivity is the basis for its use in forming urea,

urethane, and amide linkages, which are fundamental in many pharmaceutical and polymer

structures. However, this high reactivity also makes the compound highly sensitive to moisture.

Water acts as a nucleophile, leading to the formation of an unstable carbamic acid, which
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quickly decomposes to 2-(trifluoromethoxy)aniline and carbon dioxide gas. This degradation

pathway is a critical consideration for storage and handling.

Trustworthiness: Understanding this reactivity profile allows researchers to anticipate potential

side reactions and implement appropriate controls. For instance, all reactions involving this

isocyanate must be conducted under strictly anhydrous (inert gas) conditions using dry

solvents to prevent the formation of unwanted urea byproducts from the reaction with water

and subsequent amine formation.

2-(CF₃O)Ph-N=C=O Electrophilic Carbon

Alcohol (R'-OH)

Amine (R'-NH₂)

Water (H₂O)

Urethane Linkage

Urea Linkage

Degradation
(Amine + CO₂)

Click to download full resolution via product page

Caption: Reactivity of the isocyanate group with common nucleophiles.

Stability and Storage:

Moisture Sensitivity: The compound is highly sensitive to moisture and will degrade upon

exposure to atmospheric humidity.[5][7]

Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon). Refrigeration at 2-8°C is recommended to minimize degradation and

vapor pressure.[4][5]

Hazardous Polymerization: Hazardous polymerization has not been reported, but the

compound can react with itself under certain conditions, especially in the presence of

catalysts.[7]

Safety and Handling
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Given its reactivity, 2-(trifluoromethoxy)phenyl isocyanate presents several significant

hazards that require strict handling protocols.

Expertise & Experience: Isocyanates are potent sensitizers and irritants. The primary routes of

exposure are inhalation and skin contact. The trifluoromethoxy group does not mitigate these

hazards. Therefore, engineering controls (fume hood) are mandatory, and appropriate Personal

Protective Equipment (PPE) is essential to prevent both acute and chronic health effects.

GHS Hazard Classification
Hazard Class GHS Code Description Source(s)

Flammable Liquid H226
Flammable liquid and

vapor
[4][8]

Acute Toxicity, Oral H301 Toxic if swallowed [4][8]

Skin

Corrosion/Irritation
H315 Causes skin irritation [4][8]

Eye Damage/Irritation H318
Causes serious eye

damage
[4][8]

Respiratory

Sensitization
H334

May cause allergy or

asthma symptoms or

breathing difficulties if

inhaled

[4]

Skin Sensitization H317
May cause an allergic

skin reaction
[4]

STOT, Single

Exposure
H335

May cause respiratory

irritation
[4][8]

Signal Word:Danger[4][8]

Mandatory Handling Protocol
Engineering Controls: Always handle this compound inside a certified chemical fume hood to

prevent inhalation of vapors.
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Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles and a face shield.[4]

Hand Protection: Wear nitrile or neoprene gloves. Change gloves immediately if

contamination occurs.

Skin Protection: Wear a chemically resistant lab coat. Ensure no skin is exposed.

Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to

prevent moisture contact.

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite), and

place in a sealed container for chemical waste disposal. Do not use water.

Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state,

and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Strategic Importance of 2-
(Trifluoromethoxy)phenyl Isocyanate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297113#physicochemical-properties-of-2-
trifluoromethoxy-phenyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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